molecular formula C12H15NO2 B13212702 1-(3-Methoxyphenyl)piperidin-2-one

1-(3-Methoxyphenyl)piperidin-2-one

Cat. No.: B13212702
M. Wt: 205.25 g/mol
InChI Key: KLOOVEKZEIYBEP-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a methoxyphenyl group at the 1-position and a ketone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Mannich reaction, where p-anisaldehyde (3-methoxybenzaldehyde) is condensed with acetone and ammonium acetate to form the piperidinone core . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving steps such as recrystallization and purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Methoxyphenyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar structure with additional methoxy groups.

    3,3-Dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one: Features multiple methoxy substitutions.

Uniqueness: 1-(3-Methoxyphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and ketone functionality make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its synthesis, chemical reactivity, and potential applications make it a valuable subject for ongoing research. Understanding its properties and behavior can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(3-methoxyphenyl)piperidin-2-one

InChI

InChI=1S/C12H15NO2/c1-15-11-6-4-5-10(9-11)13-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3

InChI Key

KLOOVEKZEIYBEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCCCC2=O

Origin of Product

United States

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